![molecular formula C27H29N5O4 B1682772 N-[4-[4-(4-Morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide CAS No. 927878-49-7](/img/structure/B1682772.png)
N-[4-[4-(4-Morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide
Übersicht
Beschreibung
TFC-007 is a hematopoietic prostaglandin D synthase (H-PGDS) inhibitor.
Wissenschaftliche Forschungsanwendungen
Inhibition of Hematopoietic Prostaglandin D Synthase (H-PGDS)
TFC 007 is a potent inhibitor of hematopoietic prostaglandin D synthase (H-PGDS) with an IC50 value of 0.083 µM . H-PGDS is an enzyme involved in the production of prostaglandin D2 (PGD2), a prostanoid involved in inflammation and allergic responses .
Selectivity Over Other Enzymes
TFC 007 exhibits selectivity for H-PGDS over other enzymes such as lipocalin PGDS (L-PGDS) and microsomal PGE2 synthase (mPGES) at 100 µM . This selectivity makes it a valuable tool for studying the specific role of H-PGDS in biological processes .
Negligible Effects on COX-1, COX-2, and Other Enzymes
TFC 007 has negligible effects on COX-1, COX-2, 5-lipoxygenase (5-LOX), leukotriene C4 (LTC4) synthase, and thromboxane (TX) synthase . This further emphasizes its selectivity for H-PGDS and its potential as a research tool .
Inhibition of PGD2 Production
TFC 007 inhibits the production of PGD2 . Given that PGD2 is involved in various physiological processes including inflammation, pain perception, and regulation of sleep-wake cycles, this property of TFC 007 could be useful in studying these processes .
Application in Allergic Rhinitis Models
TFC 007 has been shown to inhibit late-phase nasal blockage in an animal model of allergic rhinitis . This suggests potential applications of TFC 007 in studying and potentially treating allergic conditions .
Potential for Pharmaceutical Development
Given its properties, TFC 007 could be a potential candidate for the development of drugs targeting H-PGDS . Its selectivity for H-PGDS and its effects on PGD2 production and allergic responses suggest it could be useful in the treatment of conditions such as allergies and inflammatory diseases .
Wirkmechanismus
Target of Action
The primary target of TFC 007 is the Hematopoietic Prostaglandin D Synthase (H-PGDS) . H-PGDS is an enzyme that plays a crucial role in the production of prostaglandin D2 (PGD2), a prostanoid involved in inflammation and allergic responses .
Mode of Action
TFC 007 acts as a potent inhibitor of H-PGDS . It shows high inhibitory activity against the H-PGDS enzyme, with an IC50 value of 83 nM . This means that TFC 007 can effectively reduce the activity of H-PGDS, thereby decreasing the production of PGD2 .
Biochemical Pathways
By inhibiting H-PGDS, TFC 007 affects the prostaglandin synthesis pathway . This pathway is responsible for the production of various prostanoids, including PGD2. As a result of H-PGDS inhibition, the production of PGD2 is reduced, which can influence various physiological processes, including inflammation and allergic responses .
Pharmacokinetics
The compound’s solubility in dmso (4876 mg/mL) suggests that it may have good bioavailability .
Result of Action
The inhibition of H-PGDS and subsequent reduction in PGD2 production by TFC 007 can lead to a decrease in inflammation and allergic responses . For instance, TFC 007 has been shown to inhibit PGD2 production and reduce late-phase nasal blockage in an animal model of allergic rhinitis .
Eigenschaften
IUPAC Name |
N-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl]-2-phenoxypyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O4/c33-25(21-18-28-27(29-19-21)36-24-4-2-1-3-5-24)30-22-6-8-23(9-7-22)31-12-10-20(11-13-31)26(34)32-14-16-35-17-15-32/h1-9,18-20H,10-17H2,(H,30,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSSUSRERAMBTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)C3=CC=C(C=C3)NC(=O)C4=CN=C(N=C4)OC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[4-(4-Morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.